molecular formula C13H16N2O2 B082361 Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- CAS No. 15083-34-8

Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-

Cat. No. B082361
CAS RN: 15083-34-8
M. Wt: 232.28 g/mol
InChI Key: OFZQQCPXFPCOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-, also known as MPHP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPHP belongs to the class of pyrazolylpropanol derivatives, and it has been studied for its ability to interact with various biological targets, including receptors and enzymes.

Scientific Research Applications

Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has also been studied for its potential use as a treatment for cardiovascular disease, as it has been shown to have vasodilatory effects on blood vessels. Additionally, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism Of Action

The mechanism of action of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- is not fully understood, but it is believed to involve its interaction with various biological targets, including receptors and enzymes. In neuroscience, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine into presynaptic neurons. By inhibiting the activity of the dopamine transporter, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- increases the levels of dopamine in the synapse, leading to increased dopamine signaling. In cardiovascular disease, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to have vasodilatory effects on blood vessels, which may be due to its ability to interact with endothelial nitric oxide synthase (eNOS), an enzyme that produces nitric oxide, a potent vasodilator.

Biochemical And Physiological Effects

Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to have various biochemical and physiological effects in vitro and in vivo. In neuroscience, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to increase dopamine levels in the brain, leading to increased dopamine signaling and potential therapeutic effects in conditions such as Parkinson's disease. In cardiovascular disease, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to have vasodilatory effects on blood vessels, which may improve blood flow and reduce the risk of cardiovascular events. Additionally, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to inhibit the growth of cancer cells in vitro, suggesting potential anticancer properties.

Advantages And Limitations For Lab Experiments

Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields. However, there are also limitations to its use, including its limited solubility in water and potential toxicity at high doses. Additionally, further research is needed to fully understand the mechanism of action of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- and its potential side effects.

Future Directions

There are several future directions for research on Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-, including its potential use as a treatment for Parkinson's disease, cardiovascular disease, and cancer. Additionally, further research is needed to fully understand the mechanism of action of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- and its potential side effects. Future studies could also investigate the potential use of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- in combination with other drugs or therapies for improved therapeutic outcomes. Overall, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- is a promising compound for scientific research and has the potential to lead to new treatments for various diseases and conditions.

Synthesis Methods

The synthesis method of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 3-chloropropanol in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-. The synthesis of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- is relatively straightforward and can be achieved through a simple two-step reaction.

properties

CAS RN

15083-34-8

Product Name

Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-(5-methyl-2-phenylpyrazol-3-yl)oxypropan-1-ol

InChI

InChI=1S/C13H16N2O2/c1-11-10-13(17-9-5-8-16)15(14-11)12-6-3-2-4-7-12/h2-4,6-7,10,16H,5,8-9H2,1H3

InChI Key

OFZQQCPXFPCOTJ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)OCCCO)C2=CC=CC=C2

Canonical SMILES

CC1=NN(C(=C1)OCCCO)C2=CC=CC=C2

Other CAS RN

15083-34-8

synonyms

3-[(3-Methyl-1-phenyl-1H-pyrazol-5-yl)oxy]-1-propanol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.